molecular formula C25H24N4OS B5863588 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

Cat. No.: B5863588
M. Wt: 428.6 g/mol
InChI Key: PWXXOHHHFVOHBZ-WGOQTCKBSA-N
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Description

This compound belongs to the benzimidazole-based hydrazide class, characterized by a benzimidazole core substituted with a benzyl group at the N1 position and a sulfanyl-linked acetohydrazide moiety. The hydrazide side chain is further functionalized with a 4-ethylphenyl methylidene group in the (E)-configuration.

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS/c1-2-19-12-14-20(15-13-19)16-26-28-24(30)18-31-25-27-22-10-6-7-11-23(22)29(25)17-21-8-4-3-5-9-21/h3-16H,2,17-18H2,1H3,(H,28,30)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXXOHHHFVOHBZ-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with an appropriate aldehyde to form the acetohydrazide derivative.

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the reaction of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole core with a suitable thiol compound.

    Formation of Acetohydrazide Derivative: The final step involves the condensation of the intermediate with an aldehyde, such as 4-ethylbenzaldehyde, in the presence of a hydrazine derivative to form the acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the acetohydrazide moiety.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The acetohydrazide moiety can interact with various enzymes, inhibiting their catalytic activity.

Comparison with Similar Compounds

Core Modifications

  • Benzimidazole Substitution: The benzyl group at N1 (target compound) contrasts with ethyl (e.g., 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(4-ethylphenyl)methylene]acetohydrazide, ) or 4-methylbenzyl groups (e.g., 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-nitrophenyl)methylene]acetohydrazide, ). These substitutions influence steric bulk and electronic properties, affecting solubility and target binding. Sulfanyl vs. oxygen-based linkers (e.g., sulfonohydrazides in ) alter molecular polarity and hydrogen-bonding capacity.

Hydrazide Side Chain Variations

  • Arylidene Modifications :
    • The 4-ethylphenyl group in the target compound is compared to:
  • 4-Fluorophenyl : Fluorinated analogs (e.g., ) exhibit enhanced antibacterial activity due to fluorine’s electronegativity.
  • 4-Chlorophenyl (e.g., ): Chlorine’s lipophilicity may improve membrane permeability.
  • Substituents like methoxy ( ) or benzyloxy ( ) alter π-π stacking and solubility.

Spectroscopic Characterization

  • NMR and HRMS :
    • Benzimidazole protons resonate at δ 7.2–8.5 ppm (¹H NMR), while hydrazide NH signals appear at δ 8.0–10.0 ppm ( ).
    • HRMS data confirm molecular weights with precision (e.g., m/z 353.24 for a coumarin analog in ).

Antimicrobial Activity

  • MIC Values (μg/mL): Compound E. coli K. pneumoniae S. aureus Reference Target Compound Not reported Not reported Not reported – 4-Fluorophenyl analog 13.3 26.6 Not reported Coumarin-based analog (4f) 25.0 32.0 18.0 Fluorinated derivatives show superior activity due to enhanced membrane penetration .

Anti-Inflammatory and Chemoprotective Effects

  • COX Inhibition : Indole-based hydrazides (e.g., ) exhibit IC₅₀ values <10 μM, comparable to diclofenac derivatives ( ).

Molecular Docking Insights

  • Target Binding :
    • Fluorinated hydrazones ( ) show strong binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol).
    • Indole derivatives ( ) interact with COX-2 via hydrogen bonding to Arg120 and Tyr355.

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